molecular formula C8H6BrFN2O2 B2528208 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1417599-57-5

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2528208
CAS No.: 1417599-57-5
M. Wt: 261.05
InChI Key: DJAOHLFAPSUBOU-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3,2-b][1,4]oxazines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The bromine and fluorine substituents are then introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its applications.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 8-position.

    7-Fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent.

    6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the fluorine substituent.

Uniqueness

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxazine ring structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-7-fluoro-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O2/c1-3-5(10)7(9)12-8-6(3)14-2-4(13)11-8/h2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAOHLFAPSUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1F)Br)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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